Methyl 2-(3-amino-4-cyanophenyl)acetate
Description
Methyl 2-(3-amino-4-cyanophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a cyano (-CN) group at the 4-position, linked to a methyl ester moiety. Extrapolating from its ethyl analog, the methyl variant is estimated to have a molecular formula of C₁₀H₁₀N₂O₂, a molecular weight of ~190.2 g/mol (adjusted for the methyl group), and applications in pharmaceutical intermediates due to its reactive functional groups .
Properties
IUPAC Name |
methyl 2-(3-amino-4-cyanophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSFLHTRFLHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-cyanophenyl)acetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-cyanophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-amino-4-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4-cyanophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino and cyano groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between Methyl 2-(3-amino-4-cyanophenyl)acetate and related compounds:
*Note: Data for the methyl variant are extrapolated from its ethyl analog .
Key Observations:
Functional Group Influence: The amino and cyano groups in the target compound enhance polarity and hydrogen-bonding capacity compared to analogs like Ethyl 2-(4-cyanophenyl)acetate (cyano-only) . Replacing the cyano with a hydroxyl group (as in Methyl 2-(3-amino-4-hydroxyphenyl)acetate) introduces stronger hydrogen-bonding interactions but reduces chemical stability under acidic conditions .
Electronic Effects: The cyano group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with Methyl 2-phenylacetoacetate, where the ketone group activates the ring for nucleophilic attacks .
Steric and Steric Effects :
Physicochemical Properties and Reactivity
- Solubility: The amino and cyano groups in the target compound likely confer higher aqueous solubility (~20–50 mg/mL) compared to purely aromatic esters like Methyl 2-phenylacetoacetate (<10 mg/mL) .
- Reactivity: The amino group can undergo diazotization or acylation, while the cyano group is susceptible to hydrolysis to carboxylic acids under basic conditions. This contrasts with Methyl Aceto Acetate, where the ketone undergoes keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

